Strategic Overview: The Significance of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
Strategic Overview: The Significance of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
An In-depth Technical Guide to 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile. We will delve into its core properties, synthesis, strategic applications, and safe handling, providing expert insights grounded in established chemical principles.
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile, identified by CAS Number 267880-81-9 , is a highly functionalized aromatic β-ketonitrile.[1] Its structure is distinguished by a central benzoylacetonitrile core flanked by two trifluoromethyl (CF₃) groups at the meta positions. These CF₃ groups are not mere decorations; they are powerful electron-withdrawing moieties that profoundly influence the molecule's reactivity and physicochemical properties.
The strategic importance of this compound lies in its utility as a versatile building block in medicinal chemistry. The trifluoromethyl groups are known to enhance key drug-like properties such as metabolic stability (by blocking sites of oxidation), lipophilicity (improving membrane permeability), and binding affinity to biological targets.[2] Consequently, the 3,5-bis(trifluoromethyl)phenyl motif is a privileged scaffold found in numerous investigational and approved therapeutic agents, particularly those targeting the central nervous system (CNS).[3][4]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical is paramount for its effective use in synthesis and research. The table below summarizes the key characteristics of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile and its closely related precursors.
| Property | Value | Source |
| CAS Number | 267880-81-9 | [1] |
| Molecular Formula | C₁₁H₅F₆NO | - |
| Molecular Weight | 281.16 g/mol | - |
| Appearance | Expected to be a solid at room temperature | General Chemical Principles |
| Purity | ≥95% | [1] |
| IUPAC Name | 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanenitrile | - |
Note: Some data is inferred from closely related structures due to limited public information on this specific CAS number.
Spectroscopic Insights: Characterization of molecules containing the 3,5-bis(trifluoromethyl)phenyl group typically reveals distinct spectroscopic signatures.
-
¹H NMR: The aromatic protons typically appear as two singlets in the range of 7.7-7.8 ppm.[5]
-
¹³C NMR: The carbon atoms of the CF₃ groups exhibit a characteristic quartet splitting pattern due to C-F coupling, with a large coupling constant (¹JC-F) of approximately 274 Hz.[5]
-
IR Spectroscopy: Key absorptions would include a strong C≡N stretch (around 2200-2260 cm⁻¹) and a C=O stretch (around 1680-1700 cm⁻¹).
Synthesis and Mechanistic Considerations
The synthesis of β-ketonitriles like 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is most commonly achieved via a Claisen-type condensation reaction. This pathway offers a reliable and scalable method for its preparation.
Proposed Synthetic Pathway: The most logical and field-proven approach involves the condensation of an appropriate ester, such as methyl 3,5-bis(trifluoromethyl)benzoate, with acetonitrile using a strong base. The base deprotonates acetonitrile to form a nucleophilic cyanomethyl anion, which then attacks the electrophilic carbonyl carbon of the ester.
Caption: Proposed synthesis workflow for the target molecule.
Causality Behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base like Sodium Hydride (NaH) or a hindered alkoxide is crucial. It must be strong enough to deprotonate acetonitrile (pKa ~25) but should not compete as a nucleophile by attacking the ester carbonyl.
-
Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are required to prevent quenching the base and the anionic intermediates.[6]
-
Temperature Control: The initial deprotonation and condensation are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, followed by warming to room temperature to drive the reaction to completion.
-
Acidic Workup: A final wash with a dilute acid (e.g., HCl) is a self-validating step. It neutralizes any remaining base and protonates the resulting enolate of the β-ketonitrile product, ensuring its isolation in the neutral keto form.
Detailed Experimental Protocol (Hypothetical)
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (100 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Cool the suspension to 0 °C in an ice bath.
-
Anion Formation: Slowly add anhydrous acetonitrile (1.5 equivalents) to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the cyanomethyl anion.
-
Condensation: Dissolve methyl 3,5-bis(trifluoromethyl)benzoate (1.0 equivalent) in anhydrous THF (50 mL). Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully cool the mixture back to 0 °C and slowly quench the reaction by adding 1M aqueous HCl until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile.
Applications in Drug Discovery: A Privileged Scaffold
The 3,5-bis(trifluoromethyl)phenyl core is a cornerstone in the design of modulators for various biological targets, especially G-protein coupled receptors (GPCRs).[7] Its unique electronic and steric properties make it an ideal fragment for achieving high potency and subtype selectivity.
Modulation of Metabotropic Glutamate Receptors (mGluRs): Metabotropic glutamate receptors are critical regulators of synaptic transmission and neuronal excitability, making them high-value targets for treating CNS disorders like anxiety, depression, and schizophrenia.[3][8] The 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in potent and selective positive allosteric modulators (PAMs) of mGluRs, particularly mGluR5.[9] PAMs bind to a site distinct from the endogenous ligand (glutamate), enhancing the receptor's response and offering a more nuanced modulation of signaling pathways compared to direct agonists.[4]
Caption: Allosteric modulation of a receptor by a drug scaffold.
Anticancer Applications: The versatility of this scaffold extends beyond neuroscience. The related starting material, 3,5-bis(trifluoromethyl)benzonitrile (CAS 27126-93-8), is a key precursor in the synthesis of Selinexor, an FDA-approved drug for treating multiple myeloma and diffuse large B-cell lymphoma.[10][11] Selinexor functions as a selective inhibitor of nuclear export (SINE), highlighting the broad therapeutic potential of compounds derived from this chemical family.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 267880-81-9 is not widely available, data from structurally analogous compounds provide a reliable basis for safe handling protocols.
Hazard Profile (Inferred): Based on related nitriles and benzoyl compounds, 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile should be handled as a hazardous substance.[12][13][14]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12][13][14]
-
Irritation: Causes skin irritation and serious eye irritation.[13][15] May cause respiratory irritation.[13]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Ensure that emergency eye wash stations and safety showers are readily accessible.[16]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Outlook
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its unique combination of a reactive β-ketonitrile handle and the drug-like properties imparted by the dual trifluoromethyl groups makes it an exceptionally valuable intermediate. Its potential for constructing novel allosteric modulators for CNS targets and other complex therapeutic agents is significant. As the demand for more sophisticated and selective drugs grows, the importance of well-designed, functionalized building blocks like this one will only increase, paving the way for future breakthroughs in drug discovery.
References
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile - CAS:267880-81-9. Retrieved from [Link]
-
Ben-Tria, S., et al. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molbank, 2021(1), M1215. Retrieved from [Link]
-
PubChem. (n.d.). (3,5-Bis(trifluoromethyl)phenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
Wolak, M., et al. (2024). Interactions between metabotropic glutamate and CB1 receptors: implications for mood, cognition, and synaptic signaling based on data from mGluR and CB1R-targeting drugs. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(TRIFLUOROMETHYL)BENZOYLACETONITRILE. Retrieved from [Link]
-
Jabeen, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1227. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Malherbe, P., et al. (2006). Allosteric Modulators for mGlu Receptors. Current Neuropharmacology, 4(3), 195-202. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane.... Retrieved from [Link]
-
Jabeen, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. Retrieved from [Link]
-
G. P. D. (2012). mGluR8 Modulates Excitatory Transmission in the Bed Nucleus of the Stria Terminalis in a Stress-Dependent Manner. Journal of Neurophysiology. Retrieved from [Link]
-
Boulebd, H., et al. (2007). Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). Journal of Photochemistry and Photobiology A: Chemistry, 188(2-3), 207-214. Retrieved from [Link]
-
Gregory, K. J., & Conn, P. J. (2015). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Pharmaceuticals, 8(4), 709-747. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic Supplementary Information Unsupported monomeric stibine oxides (R3SbO) remain undiscovered. Retrieved from [Link]
-
D'Amore, C., et al. (2020). The mGluR5 positive allosteric modulator VU0409551 improves synaptic plasticity and memory of a mouse model of Huntington's disease. Neuropharmacology, 178, 108264. Retrieved from [Link]
Sources
- 1. 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile - CAS:267880-81-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 7. Interactions between metabotropic glutamate and CB1 receptors: implications for mood, cognition, and synaptic signaling based on data from mGluR and CB1R-targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGluR8 Modulates Excitatory Transmission in the Bed Nucleus of the Stria Terminalis in a Stress-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mGluR5 positive allosteric modulator VU0409551 improves synaptic plasticity and memory of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 3,5-Bis(trifluoromethyl)phenylacetonitrile | 85068-32-2 | TCI EUROPE N.V. [tcichemicals.com]
- 13. (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | C10H5F6N | CID 603657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. synquestlabs.com [synquestlabs.com]
